molecular formula C18H18ClNO3S B8305901 1-Pentanone, 1-(5-chloro-2-thienyl)-5-[4-(4,5-dihydro-2-oxazolyl)phenoxy]-

1-Pentanone, 1-(5-chloro-2-thienyl)-5-[4-(4,5-dihydro-2-oxazolyl)phenoxy]-

Cat. No. B8305901
M. Wt: 363.9 g/mol
InChI Key: IUSSDDDRONVHBY-UHFFFAOYSA-N
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Patent
US05278184

Procedure details

A solution of 2-chloro-5-(5-chloropentanoyl)thiophene (3c) (1.18 g, 0.005 mol) and aluminum trichloride (0.66 g, 0.005 mol) in anhydrous ethyl ether (40 ml) and tetrahydrofuran (30 ml) was slowly added to a mixture, cooled to 0°-5° C., consisting of lithium and aluminium hydride (1.33 g, 0.01 mol) in anhydrous ethyl ether (40 ml). The reaction mixture was magnetically stirred for 6 hrs. at 30°-40° C., cooled to 0°-5° C., and cautiously diluted with water (20 ml) and 6N hydrogen sulphate (20 ml). The organic phase was separated, washed with water, and dried on anhydrous sodium sulphate. Solvent removal gave a chromatographically pure liquid residue (TCL: silicon dioxide-cyclohexane) consisting of 7 (0.99 g; 89%), which was directly used in the subsequent reaction with 2-(4-hydroxyphenyl)-4,5-dihydro-oxazole, as described for the preparation of 4c, to give 9 (0.81 g; 52%) (after crystallization via cycloexane). M.p. 99°-100° C. Anal. (C18H20ClNO2S).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC1C=CC(C2OCCN=2)=CC=1.[Cl:13][C:14]1[S:15][C:16]([C:19](=O)[CH2:20][CH2:21][CH2:22][CH2:23][O:24][C:25]2[CH:30]=[CH:29][C:28]([C:31]3[O:32][CH2:33][CH2:34][N:35]=3)=[CH:27][CH:26]=2)=[CH:17][CH:18]=1>>[Cl:13][C:14]1[S:15][C:16]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][O:24][C:25]2[CH:30]=[CH:29][C:28]([C:31]3[O:32][CH2:33][CH2:34][N:35]=3)=[CH:27][CH:26]=2)=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C=1OCCN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC(=CC1)C(CCCCOC1=CC=C(C=C1)C=1OCCN1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
9 (0.81 g; 52%) (after crystallization via cycloexane)

Outcomes

Product
Name
Type
Smiles
ClC=1SC(=CC1)CCCCCOC1=CC=C(C=C1)C=1OCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.